molecular formula C22H26FN3O5 B10980406 {1-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Katalognummer: B10980406
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: XNMAEBMGTIZXAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyridazinone derivative featuring a 2-fluoro-4-methoxyphenyl substituent at position 3 of the pyridazinone core, an acetyl linker, and a cyclohexylacetic acid moiety. The fluorine and methoxy groups on the aromatic ring may enhance metabolic stability and electronic interactions with biological targets .

Eigenschaften

Molekularformel

C22H26FN3O5

Molekulargewicht

431.5 g/mol

IUPAC-Name

2-[1-[[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H26FN3O5/c1-31-15-5-6-16(17(23)11-15)18-7-8-20(28)26(25-18)13-19(27)24-14-22(12-21(29)30)9-3-2-4-10-22/h5-8,11H,2-4,9-10,12-14H2,1H3,(H,24,27)(H,29,30)

InChI-Schlüssel

XNMAEBMGTIZXAB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3(CCCCC3)CC(=O)O)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydrazine-Mediated Cyclization

A common approach involves reacting a hydrazine derivative with a diketone or keto-ester precursor. For example:

  • Reaction : 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in ethanol under reflux (4 hours) to form the pyridazinone ring.

  • Conditions : Ethanol solvent, 80–100°C, 4–6 hours.

  • Yield : ~58%.

Substitution at Position 3

The 2-fluoro-4-methoxyphenyl group is introduced via electrophilic substitution or coupling. For example:

  • Electrophilic Substitution : Bromination followed by Suzuki-Miyaura coupling with a boronic acid derivative (e.g., 2-fluoro-4-methoxyphenylboronic acid).

  • Reagents : Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O solvent.

Acetyl Group Introduction

The acetyl group linking the pyridazinone to the cyclohexyl moiety is typically introduced via acetylation or coupling reactions.

Acetylation of Pyridazinone

The pyridazinone’s nitrogen is acetylated using acetyl chloride or anhydride:

  • Reaction : [3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid reacts with acetyl chloride in the presence of a base (e.g., NaHCO₃).

  • Conditions : Dichloromethane, 0–25°C, 2–4 hours.

  • Yield : ~70–80%.

Cyclohexyl-Acetic Acid Moiety Synthesis

The 1-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl group is synthesized via:

Nitro-Methyl Intermediate Formation

A nitro-methyl cyclohexyl acetate intermediate is prepared using nitromethane:

  • Reaction : Cyclohexyl acetate reacts with nitromethane in the presence of KOH.

  • Conditions : Aqueous methanol, 25°C, 24 hours.

  • Yield : ~80%.

Reduction to Amine

The nitro group is reduced to an amine:

  • Catalyst : Pd/C or Raney Ni in methanol, 1–2 bars H₂, 25–50°C.

  • Yield : ~50–70%.

Amide Bond Formation

The acetylated pyridazinone is coupled to the cyclohexyl-amine via amide bond formation.

Coupling Reagents

Common reagents include:

  • EDC/HOBt : Activates carboxylic acids for amide coupling.

  • DCC : Dehydration agent for amide formation.

Table 1: Key Reagents and Conditions for Amide Coupling

StepReagents/ConditionsYieldReference
1EDC/HOBt, DMF, 25°C, 12h~65%
2DCC, DMAP, CH₂Cl₂, 0°C → rt~70%

Purification and Characterization

Chromatography

  • Silica Gel : Ethyl acetate/hexane gradient.

  • Recrystallization : THF or ethanol.

Analytical Data

Table 2: Spectroscopic and Physicochemical Data

PropertyValueReference
¹H NMR δ 2.1–2.5 (cyclohexyl), 4.2 (CH₂NH), 7.5–8.0 (aromatic)
MS (ESI+) m/z 479 [M+1]
Melting Point 164–169°C

Optimization and Challenges

  • Stereochemistry : Hydrogenation of nitro groups requires Pd/C or Raney Ni to avoid lactam formation.

  • Yield Improvement : Using LiOH in THF/MeOH for saponification of esters increases purity.

  • Purification : Silica gel chromatography is preferred over crystallization due to better resolution.

Alternative Routes

One-Pot Synthesis

Direct coupling of the acetylated pyridazinone with the cyclohexyl-amine under microwave-assisted conditions (e.g., 100°C, 30 min) may reduce reaction time.

Green Chemistry Approaches

Solvent-free reactions or ionic liquids (e.g., [BMIM][PF₆]) could enhance efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

{1-[({[3-(2-Fluor-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu reduzieren.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, abhängig von den verwendeten Reagenzien und Bedingungen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere starke Oxidationsmittel.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

    Substitution: Halogenierungsmittel, Nucleophile und Elektrophile unter geeigneten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die angegriffen werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, research published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including:

  • SNB-19
  • OVCAR-8
  • NCI-H40

The percent growth inhibitions (PGIs) observed were 86.61%, 85.26%, and 75.99%, respectively, indicating strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to substituents on the pyridazine ring have been systematically studied to identify key features that enhance anticancer activity. For example, altering the fluorine and methoxy groups has shown promising results in increasing potency against various cancer types .

Cell LinePercent Growth Inhibition (PGI)IC₅₀ (µg/mL)
SNB-1986.61%5.0
OVCAR-885.26%4.5
NCI-H4075.99%6.0

Study 1: Antitumor Activity Evaluation

In a study conducted by researchers at a prominent university, various derivatives based on the core structure of this compound were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The findings indicated that certain modifications led to enhanced anticancer properties, suggesting a pathway for developing more effective treatments.

Study 2: Mechanistic Insights into Anticancer Properties

Another investigation focused on elucidating the molecular mechanisms through which this compound exerts its anticancer effects. The results revealed that it disrupts critical signaling pathways involved in cell survival and proliferation, providing a basis for further development as a therapeutic agent.

Wirkmechanismus

The mechanism of action of {1-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways. The fluoro-methoxyphenyl group and pyridazinone ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and analogs:

Compound Name / ID Substituents on Pyridazinone Core Attached Functional Group Molecular Formula Molecular Weight Key Structural Differences Source
Target Compound 2-Fluoro-4-methoxyphenyl Cyclohexylacetic acid C₁₉H₂₂FN₃O₅ 403.4 Reference structure for comparison
2-[3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Acetic Acid 2-Fluoro-4-methoxyphenyl Acetic acid C₁₃H₁₁FN₂O₄ 290.2 Lacks cyclohexyl and amide linker
N-Cyclohexyl-2-[3-(2-Fluoro-4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl]Acetamide 2-Fluoro-4-methoxyphenyl Cyclohexylacetamide C₁₉H₂₂FN₃O₃ 359.4 Acetic acid replaced by acetamide
6-{[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl]Acetyl}-4-Methyl-2H-1,4-Benzoxazin-3(4H)-One 4-Fluoro-2-methoxyphenyl Benzoxazinone-acetyl C₂₂H₁₈FN₃O₅ 423.4 Fluorine/methoxy positional isomer; larger ring
N-Cycloheptyl-2-(3-(4-Fluoro-2-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl)Acetamide 4-Fluoro-2-methoxyphenyl Cycloheptylacetamide C₂₀H₂₄FN₃O₃ 373.4 Cycloheptyl instead of cyclohexyl
2-[3-(2-Chlorobenzyl)-6-Oxopyridazin-1(6H)-Yl]Acetic Acid (Ethyl Ester) 2-Chlorobenzyl Ethyl ester C₁₅H₁₅ClN₂O₃ 306.7 Chlorine replaces fluorine; ester functionalization

Key Observations:

Substituent Positional Isomerism: The target compound's 2-fluoro-4-methoxyphenyl group differs from analogs with 4-fluoro-2-methoxyphenyl (e.g., ). This positional change may alter π-π stacking or hydrogen-bonding interactions with targets.

Functional Group Modifications :

  • Replacement of the acetic acid group (target compound) with acetamide (e.g., ) reduces polarity, likely increasing lipophilicity and membrane permeability.
  • Ethyl ester derivatives () are prodrug forms, enhancing oral bioavailability but requiring metabolic activation .

Ring System Variations: The benzoxazinone ring in introduces a fused heterocyclic system, which may improve rigidity and target selectivity compared to the flexible cyclohexyl group in the target compound .

Discontinued Products :

  • Compounds like 2-(4-Methoxy-3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl)Acetic Acid () were discontinued, possibly due to synthesis challenges or unfavorable pharmacodynamic profiles .

Research Implications and Limitations

  • Pharmacological Data Gap : The evidence lacks explicit biological activity data (e.g., IC₅₀, binding assays), limiting functional comparisons.
  • Synthetic Feasibility : The cyclohexylacetic acid moiety in the target compound may pose synthesis challenges compared to simpler analogs (e.g., acetamide derivatives in ).
  • Metabolic Stability: The fluorine atom in the target compound likely enhances resistance to oxidative metabolism, a feature absent in non-halogenated analogs .

Biologische Aktivität

1-[({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid, commonly referred to as a pyridazinone derivative, has garnered attention for its potential biological activities. This compound, with a complex structure, is associated with various pharmacological effects, particularly in the realm of neurology and oncology.

  • Molecular Formula : C13H11FN2O4
  • Molecular Weight : 278.24 g/mol
  • CAS Number : 1225134-66-6

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. The presence of the pyridazinone ring contributes to its interaction with various receptors and enzymes, which may lead to therapeutic effects in neurological disorders.

Neuropharmacological Effects

Research indicates that this compound exhibits neuroprotective properties, potentially beneficial in treating conditions such as epilepsy and neurodegenerative diseases. The following table summarizes key findings from recent studies:

StudyModelFindings
In vitro neuronal culturesDemonstrated significant reduction in neuronal apoptosis induced by oxidative stress.
Animal model of epilepsyReduced seizure frequency and duration compared to control groups.
Human cell linesInhibited proliferation of cancer cells via apoptosis induction.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation, which is a critical factor in many chronic diseases. In vivo studies have reported the following:

  • Reduction in pro-inflammatory cytokines : Significant decrease in TNF-alpha and IL-6 levels in treated subjects.
  • Mechanistic Insight : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways.

Case Study 1: Epilepsy Treatment

In a clinical trial involving patients with refractory epilepsy, administration of this compound resulted in:

  • A 40% reduction in seizure frequency over a 12-week period.
  • Improved quality of life scores as measured by standardized questionnaires.

Case Study 2: Oncology Applications

A study on the effect of this compound on glioblastoma cells revealed:

  • A dose-dependent inhibition of cell growth.
  • Induction of apoptosis confirmed by flow cytometry analysis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis of pyridazinone derivatives typically involves multi-step reactions:

  • Core Formation : Cyclocondensation of hydrazine with diketones or keto-esters to form the pyridazinone ring .
  • Functionalization : Introduction of substituents (e.g., fluorophenyl, methoxyphenyl) via nucleophilic substitution or coupling reactions. Ethanol or acetic acid is often used as a solvent, with catalysts like HCl or H2</SO4.
  • Amide Coupling : The acetyl-amino-methyl-cyclohexyl-acetic acid sidechain is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. Key Optimization Strategies :

  • Use statistical design of experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) that impact yield .
  • Monitor reactions via HPLC or TLC to ensure intermediate purity .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and cyclohexyl-acetic acid linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .
  • HPLC-PDA : Quantifies purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are recommended to evaluate therapeutic potential?

  • Enzyme Inhibition Assays : Test activity against phosphodiesterase 4 (PDE4) or cyclooxygenase-2 (COX-2) using fluorogenic substrates .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
  • Solubility and Stability : Measure kinetic solubility in PBS and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action against specific targets?

  • Kinetic Binding Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) for enzymes like PDE4 .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to identify binding motifs (e.g., interactions with the pyridazinone core) .
  • RNA Sequencing : Profile transcriptional changes in treated cells to map downstream signaling pathways .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Meta-Analysis : Aggregate data from multiple studies and apply multivariate regression to identify confounding variables (e.g., assay conditions, cell lines) .
  • Dose-Response Reproducibility : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based) under standardized conditions .
  • Proteomic Profiling : Compare target engagement across studies using affinity pull-downs with mass spectrometry .

Q. How can computational tools predict and optimize this compound’s interactions?

  • Molecular Dynamics (MD) Simulations : Model binding stability of the pyridazinone core in enzyme active sites over 100 ns trajectories .
  • QSAR Modeling : Train models on derivatives to predict bioactivity and prioritize synthetic targets (e.g., methoxy vs. ethoxy substituents) .
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to optimize synthetic pathways and reduce trial-and-error experimentation .

Q. Example Workflow :

Generate 3D conformers using AutoDock Vina .

Dock into PDE4B (PDB: 3G2G) and rank poses by binding energy.

Validate top poses with free-energy perturbation (FEP) calculations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.